molecular formula C8H13NO4 B2745496 (2S,3S)-Diethyl aziridine-2,3-dicarboxylate CAS No. 136314-88-0

(2S,3S)-Diethyl aziridine-2,3-dicarboxylate

Cat. No.: B2745496
CAS No.: 136314-88-0
M. Wt: 187.195
InChI Key: ZDCRASVHGJDHRS-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-Diethyl aziridine-2,3-dicarboxylate is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Nature Comparison

  • (2S,3S)-Diethyl aziridine-2,3-dicarboxylate was synthesized as part of a study to produce (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, a naturally occurring compound. This synthesis involved a two-step process and subsequent hydrolysis, resulting in a product identical to the natural one in all respects (Legters, Thijs, & Zwanenburg, 1991).

Enzyme Inhibition

  • Aziridine-2,3-dicarboxylates, including diethyl variants, have been evaluated as potential inhibitors of the cysteine proteinase papain. Their inhibition activity depends on the stereochemistry of the aziridine moiety, with certain derivatives showing higher activity than others (Schirmeister, 1996).

Functional Group Transformations for Synthetic Applications

  • Chiral aziridine-2-carboxylates, including (2S)-variants, have important functional groups for synthetic purposes. Their C2 ester group can be transformed into various functional groups like aldehydes, alcohols, amides, and amines, maintaining high yield and defined stereochemistry. They are particularly useful in regio- and stereoselective ring-opening reactions (Ha, Jung, & Lee, 2014).

Synthesis of β-Substituted Aspartates

  • The nucleophilic ring opening of trans-aziridine-2,3-dicarboxylate and its derivatives offers a synthetic approach to various β-substituted aspartates. This method allows the creation of β-hydroxy, β-amino, and other derivatives with erythro stereochemistry (Antolini et al., 1997).

Protease Inhibition for Antiplasmodial Applications

  • Certain aziridine-2-carboxylic acid derivatives, including aziridine-2,3-dicarboxylates, have shown potency as inhibitors of falcipains, proteases involved in malaria pathogenesis. These compounds exhibit in vitro activity against Plasmodium falciparum, making them leads for new antiplasmodial falcipain inhibitors (Schulz et al., 2007).

Inhibitors of Various Proteases

  • Aziridine-2, 3-dicarboxylic acid and its derivatives have been synthesized and tested as inhibitors of cysteine proteases such as papain, cathepsins, and calpains, showing specificity and varying degrees of inhibition. These compounds are noteworthy for their specificity to cysteine proteases and have potential in the development of targeted therapeutics (Schirmeister, 1999).

Properties

IUPAC Name

diethyl (2S,3S)-aziridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCRASVHGJDHRS-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136314-88-0
Record name 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.